- Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes, Journal of Organic Chemistry, 2020, 85(6), 4536-4542
Cas no 892502-12-4 ((3-Pyrimidin-2-ylphenyl)methanol)
(3-Pyrimidin-2-ylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Pyrimidin-2-ylphenyl)methanol
- 3-PYRIMIDIN-2-YL-BENZYL ALCOHOL
- Benzenemethanol,3-(2-pyrimidinyl)-
- 3-(2-Pyrimidinyl)benzenemethanol (ACI)
- DTXSID50640278
- [3-(pyrimidin-2-yl)phenyl]methanol
- SCHEMBL2130914
- WMNXGJMCXOLBBV-UHFFFAOYSA-N
- AKOS006281677
- DB-078344
- MS-22468
- SB55928
- 892502-12-4
- (3-(Pyrimidin-2-yl)phenyl)methanol
-
- MDL: MFCD09064977
- Inchi: 1S/C11H10N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-7,14H,8H2
- InChI Key: WMNXGJMCXOLBBV-UHFFFAOYSA-N
- SMILES: OCC1C=C(C2N=CC=CN=2)C=CC=1
Computed Properties
- Exact Mass: 186.07900
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 46Ų
Experimental Properties
- PSA: 46.01000
- LogP: 1.63590
(3-Pyrimidin-2-ylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315576-1g |
(3-(Pyrimidin-2-yl)phenyl)methanol |
892502-12-4 | 95% | 1g |
$350 | 2021-08-18 | |
| TRC | B526348-50mg |
(3-pyrimidin-2-ylphenyl)methanol |
892502-12-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526348-100mg |
(3-pyrimidin-2-ylphenyl)methanol |
892502-12-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B526348-500mg |
(3-pyrimidin-2-ylphenyl)methanol |
892502-12-4 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM315576-1g |
(3-(Pyrimidin-2-yl)phenyl)methanol |
892502-12-4 | 95% | 1g |
$411 | 2023-02-01 | |
| Ambeed | A483508-1g |
(3-(Pyrimidin-2-yl)phenyl)methanol |
892502-12-4 | 95+% | 1g |
$374.0 | 2025-04-15 |
(3-Pyrimidin-2-ylphenyl)methanol Production Method
Production Method 1
(3-Pyrimidin-2-ylphenyl)methanol Raw materials
(3-Pyrimidin-2-ylphenyl)methanol Preparation Products
(3-Pyrimidin-2-ylphenyl)methanol Suppliers
(3-Pyrimidin-2-ylphenyl)methanol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (3-Pyrimidin-2-ylphenyl)methanol
Compound CAS No. 892502-12-4: (3-Pyrimidin-2-ylphenyl)methanol
(3-Pyrimidin-2-ylphenyl)methanol, identified by the CAS registry number 892502-12-4, is a fascinating organic compound with significant potential in various scientific and industrial applications. This compound, belonging to the class of heterocyclic aromatic alcohols, has garnered attention due to its unique structural properties and versatile functional groups. The molecule consists of a pyrimidine ring fused with a benzene ring, which is further substituted with a hydroxymethyl group at the 3-position of the phenyl ring. This structure not only imparts stability but also facilitates a wide range of chemical reactions, making it a valuable precursor in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of (3-Pyrimidin-2-ylphenyl)methanol as a key intermediate in the construction of bioactive molecules. Its ability to undergo nucleophilic substitution, oxidation, and coupling reactions has made it an essential building block in drug discovery programs. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors, which hold promise in the treatment of various cancers and inflammatory diseases.
In addition to its role in pharmaceuticals, (3-Pyrimidin-2-ylphenyl)methanol has found applications in materials science. The compound's aromaticity and electron-withdrawing groups make it suitable for use in the development of advanced materials such as organic semiconductors and optoelectronic devices. Recent studies have demonstrated that derivatives of this compound can exhibit excellent charge transport properties, paving the way for their integration into next-generation electronic devices.
The synthesis of (3-Pyrimidin-2-ylphenyl)methanol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts alkylation of pyrimidine derivatives followed by hydroxylation or oxidation steps to introduce the hydroxymethyl group. The optimization of these steps has been a focus of recent research efforts, with chemists exploring greener and more efficient methodologies to enhance yield and reduce environmental impact.
From an analytical standpoint, the characterization of (3-Pyrimidin-2-ylphenyl)methanol has been significantly improved by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These advancements have not only facilitated quality control but also enabled researchers to explore the compound's stereochemical properties, which are critical for its biological activity.
Looking ahead, the continued exploration of (3-Pyrimidin-2-ylphenyl)methanol's properties is expected to unlock new opportunities across diverse fields. Its role as a versatile intermediate in organic synthesis positions it as a cornerstone for future innovations in drug development, materials science, and beyond. As research progresses, we can anticipate even more groundbreaking applications for this remarkable compound.
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